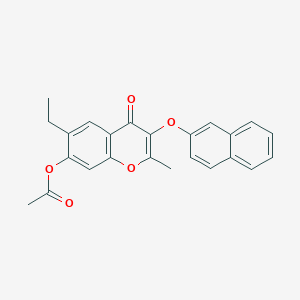
N'-(1,3-benzodioxol-5-ylmethyl)-N,N-diethylethane-1,2-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-N,N-diethylethane-1,2-diamine dihydrochloride, commonly known as MDMA, is a synthetic drug that belongs to the class of phenethylamines. MDMA is a psychoactive drug that is widely known for its recreational use as a party drug. However, MDMA has also been extensively studied for its therapeutic potential in treating various psychiatric disorders, including post-traumatic stress disorder (PTSD).
Mécanisme D'action
MDMA works by increasing the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that regulates mood, anxiety, and social behavior. MDMA increases the release of serotonin, which leads to a feeling of euphoria and empathy. Dopamine and norepinephrine are neurotransmitters that regulate reward and arousal. MDMA increases the release of dopamine and norepinephrine, which leads to a feeling of pleasure and increased energy.
Biochemical and Physiological Effects:
MDMA has several biochemical and physiological effects on the body. MDMA increases heart rate, blood pressure, and body temperature. It also causes the release of hormones such as cortisol and vasopressin, which regulate stress and social behavior. MDMA can also cause dehydration and electrolyte imbalances, which can be dangerous in high doses.
Avantages Et Limitations Des Expériences En Laboratoire
MDMA has several advantages for lab experiments, including its ability to induce a state of heightened empathy and social behavior in animals. MDMA can be used to study the neurobiological mechanisms of social behavior and empathy. However, MDMA also has several limitations for lab experiments, including its potential for abuse and toxicity. Careful dosing and monitoring are necessary to ensure the safety and ethical use of MDMA in lab experiments.
Orientations Futures
There are several future directions for MDMA research, including its potential for treating other psychiatric disorders such as addiction and autism. MDMA may also be used to study the neurobiological mechanisms of social behavior and empathy in humans. Further research is needed to better understand the long-term effects of MDMA use and to develop safer and more effective therapeutic protocols.
Méthodes De Synthèse
MDMA is synthesized from safrole, a natural organic compound found in sassafras oil. The synthesis process involves several steps, including isomerization of safrole to isosafrole, oxidation of isosafrole to MDP2P, and reduction of MDP2P to MDMA using reagents such as aluminum amalgam and hydrochloric acid. The synthesis process is complex and requires specialized equipment and expertise.
Applications De Recherche Scientifique
MDMA has shown promising results in treating various psychiatric disorders, including N'-(1,3-benzodioxol-5-ylmethyl)-N,N-diethylethane-1,2-diamine dihydrochloride, anxiety, and depression. MDMA-assisted psychotherapy involves administering a single dose of MDMA to the patient in a controlled setting, followed by psychotherapy sessions. The psychoactive effects of MDMA help patients to overcome their fears and anxieties and engage more effectively in therapy. Several clinical trials have demonstrated the efficacy of MDMA-assisted psychotherapy in treating N'-(1,3-benzodioxol-5-ylmethyl)-N,N-diethylethane-1,2-diamine dihydrochloride, with up to 80% of patients experiencing significant improvement in symptoms.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N',N'-diethylethane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2.2ClH/c1-3-16(4-2)8-7-15-10-12-5-6-13-14(9-12)18-11-17-13;;/h5-6,9,15H,3-4,7-8,10-11H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQANQFPCOBDVFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNCC1=CC2=C(C=C1)OCO2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-N',N'-diethylethane-1,2-diamine;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3,3,3-trifluoro-2-hydroxy-2-({[2-(hydroxyimino)-1-methylpropylidene]amino}oxy)propanoate](/img/structure/B6119683.png)
![1-{2-methoxy-4-[(4-propyl-1-piperazinyl)methyl]phenoxy}-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6119692.png)
![methyl 6-[({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)amino]nicotinate](/img/structure/B6119699.png)
![N-(4-methoxy-2-methylphenyl)-3-[1-(4-oxo-4-phenylbutanoyl)-3-piperidinyl]propanamide](/img/structure/B6119701.png)
![2-{1-methyl-2-[4-(methylsulfonyl)-1-piperazinyl]-2-oxoethyl}-1-isoindolinone](/img/structure/B6119707.png)
![methyl 2-[(1-adamantylcarbonyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6119709.png)

![1-(diphenylmethyl)-N-isopropyl-N-[(5-oxo-2-pyrrolidinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6119722.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-1-isopropyl-1H-pyrazole-4-carboxamide](/img/structure/B6119741.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B6119752.png)
![{3-benzyl-1-[2-(methylthio)benzoyl]-3-piperidinyl}methanol](/img/structure/B6119756.png)
![2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol](/img/structure/B6119766.png)
![methyl [4-({[4-(acetylamino)phenyl]amino}sulfonyl)phenyl]carbamate](/img/structure/B6119775.png)
![2-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6119779.png)